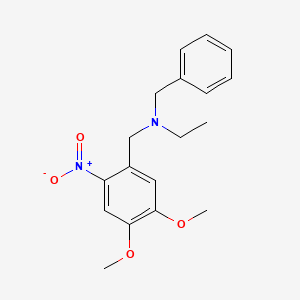
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4,5-dimethoxy-2-nitrobenzyl)ethanamine, commonly known as "DOB," is a psychoactive substance that belongs to the family of phenethylamines. DOB is a potent hallucinogen that produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the dopamine D2 receptor. Activation of the 5-HT2A receptor leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, perception, and cognition. Activation of the dopamine D2 receptor leads to the release of dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. DOB also produces intense visual and auditory hallucinations, altered perception of time, and changes in thought processes. These effects are similar to those produced by other hallucinogens such as LSD and psilocybin.
Advantages and Limitations for Lab Experiments
DOB has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce intense visual and auditory hallucinations. However, DOB also has several limitations, including its potential toxicity and the difficulty of controlling its effects in human subjects.
Future Directions
There are several future directions for DOB research, including the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Other future directions include the development of new analogs of DOB with improved selectivity and efficacy, and the exploration of its potential as a tool for studying the mechanisms of action of hallucinogens and their effects on the brain.
Synthesis Methods
DOB can be synthesized by the reaction of benzylamine with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction produces DOB as a yellow crystalline powder with a melting point of 107-109°C.
Scientific Research Applications
DOB has been used in scientific research to study the mechanisms of action of hallucinogens and their potential therapeutic applications. DOB acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DOB also activates the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
properties
IUPAC Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-19(12-14-8-6-5-7-9-14)13-15-10-17(23-2)18(24-3)11-16(15)20(21)22/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJIHPSQGXQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)

